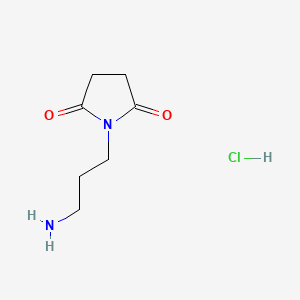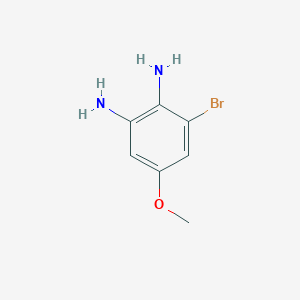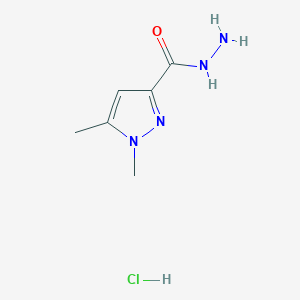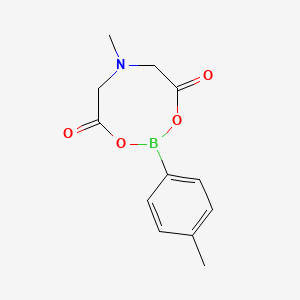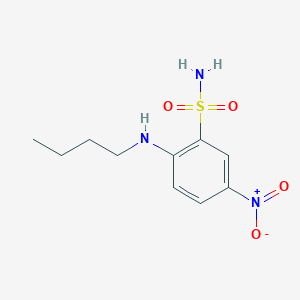
2-(Butylamino)-5-nitrobenzenesulfonamide
Overview
Description
2-(Butylamino)-5-nitrobenzenesulfonamide, also known as BNS, is an aminobenzenesulfonamide that has a wide range of uses in scientific research. BNS is an important intermediate in the synthesis of a variety of compounds with potential applications in medicine, agriculture, and materials science. BNS is also a key component in the synthesis of a number of pharmaceuticals, such as antimalarials and antibiotics. As a result, BNS has become an important tool for scientists in the development of new drugs and other compounds.
Scientific Research Applications
Versatility in Amine Synthesis
2-(Butylamino)-5-nitrobenzenesulfonamide, through its structural analogs, has demonstrated exceptional versatility in the synthesis of secondary amines. Research by Fukuyama, Jow, and Cheung (1995) highlights the smooth alkylation of nitrobenzenesulfonamides to yield N-alkylated derivatives, which can be deprotected to give secondary amines with high efficiency. This process involves the formation of Meisenheimer complexes and is noted for its near-quantitative yields, underlining the compound's potential in facilitating complex organic syntheses Fukuyama, T., Jow, C.-K., & Cheung, M. (1995). 3- AND 4-NITROBENZENESULFONAMIDES: EXCEPTIONALLY VERSATILE MEANS FOR PREPARATION OF SECONDARY AMINES AND PROTECTION OF AMINES. Tetrahedron Letters, 36..
Herbicidal Applications
A structural relative, 4-dipropylamino-3,5-dinitrobenzenesulfonamide, marketed as oryzalin, showcases the use of such compounds in agricultural sciences. The crystal structure analysis of oryzalin by Kang et al. (2015) not only provides insights into its herbicidal properties but also demonstrates the intricate hydrogen bonding and molecular interactions that contribute to its activity. This research exemplifies the broader applicability of nitrobenzenesulfonamides in the development of agrochemicals Kang, G., Kim, J., Jeon, Y., & Kim, T. H. (2015). Crystal structure of oryzalin. Acta Crystallographica Section E: Crystallographic Communications, 71, o429-o429..
Electrochemical Properties
The electrochemical properties of nitroxide radicals derived from similar nitrobenzenesulfonamide structures were investigated by Suga et al. (2004), who identified their potential as high power-rate electrode-active materials. This research underscores the importance of such compounds in developing advanced materials for electrochemical applications, hinting at the broad utility of this compound in energy storage and conversion technologies Suga, T., Pu, Y.-J., Oyaizu, K., & Nishide, H. (2004). Electron-Transfer Kinetics of Nitroxide Radicals as an Electrode-Active Material. Bulletin of the Chemical Society of Japan, 77, 2203-2204..
properties
IUPAC Name |
2-(butylamino)-5-nitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4S/c1-2-3-6-12-9-5-4-8(13(14)15)7-10(9)18(11,16)17/h4-5,7,12H,2-3,6H2,1H3,(H2,11,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPNMAMJCPBXHMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(Dimethyl-1,3-oxazol-2-yl)methyl]piperazine](/img/structure/B1522492.png)
![2,2,2-trifluoroethyl N-[2-(2-methylpiperidin-1-yl)ethyl]carbamate](/img/structure/B1522494.png)

![Ethyl[2-methyl-1-(pyridin-3-yl)propyl]amine](/img/structure/B1522498.png)
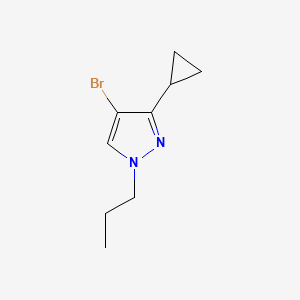
![5-(Chloromethyl)-3-[(3-fluorophenyl)methyl]-1,2,4-oxadiazole](/img/structure/B1522502.png)
